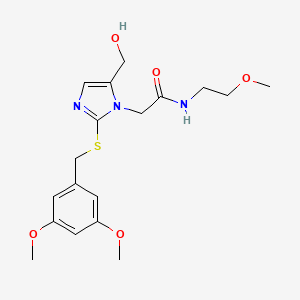![molecular formula C16H15N3O4S B2944394 benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate CAS No. 1903169-60-7](/img/structure/B2944394.png)
benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antitumor Agents and Enzyme Inhibitors
The design and synthesis of classical and nonclassical compounds related to the chemical structure of interest have shown promising results as antifolates, acting as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway. These compounds have potential applications as antitumor agents due to their ability to inhibit human DHFR effectively, demonstrating significant antitumor activity in several cell cultures (Gangjee et al., 2007). Furthermore, these studies contribute to the understanding of the mechanism of action of these compounds, potentially leading to the development of new therapeutic agents for cancer treatment.
Antimicrobial and Antitubercular Activities
Research on pyrido[1,2-a]pyrimidin-4-one derivatives, which share a structural resemblance with the compound , has revealed that these derivatives exhibit significant antimicrobial and antitubercular activities. These findings suggest potential applications in developing new treatments for infections caused by drug-resistant pathogens. The derivatives tested showed activity levels in the micromolar/submicromolar range against aldose reductase (ALR2), an enzyme involved in the complications of diabetes, and exhibited significant antioxidant properties, further highlighting the therapeutic potential of compounds within this chemical class (La Motta et al., 2007).
Radiolabeled Compounds for Environmental and Biological Studies
The synthesis of radiolabeled compounds based on this chemical structure has been reported, offering tools for studying the metabolism, mode of action, environmental behavior, and fate of herbicidal ingredients. Such studies are essential for understanding the environmental impact and safety profile of new chemical entities (Yang et al., 2008).
Chemical Synthesis and Methodology Development
Research has also focused on developing new synthetic methods for creating compounds with this core structure. These methods enable the efficient synthesis of substituted pyrimidines, potentially useful as intermediates in the production of pharmaceuticals and agrochemicals. For instance, new efficient synthesis techniques have been developed for 2-substituted 5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, which are of interest due to their potential biological activities (Ding et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
benzyl N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14-13-12(6-9-24-13)18-15(21)19(14)8-7-17-16(22)23-10-11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFGLUXBUKNSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine](/img/structure/B2944311.png)
![1-Benzyl-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2944312.png)


![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2944318.png)
![N-[2-(2-Ethoxyethoxy)quinolin-6-yl]prop-2-enamide](/img/structure/B2944320.png)



amine hydrochloride](/img/no-structure.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2944327.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2944328.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)
